Bienvenue dans la boutique en ligne BenchChem!

JMV 2959 hydrochloride

Ghrelin receptor pharmacology Radioligand binding assay GHS-R1a antagonist potency

JMV 2959 hydrochloride is a high-affinity, full neutral antagonist of GHS-R1a (IC50=32nM, Kd=19nM). It is a well-characterized research tool for probing ghrelinergic signaling in neuroendocrine, metabolic, and addiction-related pathways. In contrast to biased antagonists like [D-Lys3]-GHRP-6, JMV 2959 provides complete, unbiased receptor blockade for reliable and reproducible results in behavioral neuroscience and drug discovery.

Molecular Formula C30H33ClN6O2
Molecular Weight 545.1 g/mol
Cat. No. B8075422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 2959 hydrochloride
Molecular FormulaC30H33ClN6O2
Molecular Weight545.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl
InChIInChI=1S/C30H32N6O2.ClH/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26;/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37);1H/t27-;/m1./s1
InChIKeyQRRDZYKIVMLOJQ-HZPIKELBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMV 2959 Hydrochloride (CAS 925238-89-7): Baseline Profile and GHS-R1a Antagonist Classification


JMV 2959 hydrochloride, chemically designated as 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide hydrochloride, is a synthetic 1,2,4-triazole derivative that functions as a neutral antagonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin [1][2]. The compound exhibits high binding affinity for the human GHS-R1a receptor, with reported IC50 values in the low nanomolar range in competitive radioligand displacement assays using membranes from transfected LLC-PK1 cells [1]. JMV 2959 is a well-characterized research tool for probing ghrelinergic signaling in neuroendocrine, metabolic, and addiction-related pathways [2].

Why Generic Substitution Fails for JMV 2959 Hydrochloride: Functional Selectivity and Potency Differentiation


GHS-R1a antagonists are not a homogeneous class; significant divergence exists in terms of binding affinity, functional selectivity (G-protein vs. β-arrestin signaling), and in vivo efficacy profiles [1][2]. JMV 2959 is distinguished by its high potency and its behavior as a full, unbiased antagonist, a profile that differs markedly from commonly used alternative antagonists such as [D-Lys3]-GHRP-6, which exhibits weaker binding and biased signaling [1][2]. Consequently, substituting JMV 2959 with a generic GHS-R1a antagonist without considering these specific pharmacological fingerprints risks irreproducible results and invalid cross-study comparisons, particularly in behavioral neuroscience and addiction research where pathway-specific signaling outcomes are critical [1].

Quantitative Differentiation of JMV 2959 Hydrochloride: Head-to-Head Evidence vs. Key Comparators


GHS-R1a Binding Affinity: JMV 2959 vs. [D-Lys3]-GHRP-6

In competitive radioligand binding assays using membranes from LLC-PK1 cells stably expressing the human GHS-R1a receptor, JMV 2959 displaces 125I-[His9]-ghrelin with an IC50 of 32 nM and a Kd of 19 nM [1]. In contrast, the widely used peptide antagonist [D-Lys3]-GHRP-6 exhibits an IC50 of 900 nM under comparable assay conditions . This represents a 28-fold higher binding affinity for JMV 2959.

Ghrelin receptor pharmacology Radioligand binding assay GHS-R1a antagonist potency

Functional Selectivity and Signaling Bias: JMV 2959 as an Unbiased Full Antagonist

A comprehensive pharmacological characterization of GHS-R1a ligands revealed that JMV 2959 acts as a full unbiased antagonist, whereas [D-Lys3]-GHRP-6 behaves as a partial antagonist with a strong bias toward β-arrestin signaling [1]. Quantitative bias analysis in the same study demonstrated that [D-Lys3]-GHRP-6 exhibits a significant bias factor favoring β-arrestin recruitment over G-protein activation (exact bias factor reported in study figures), while JMV 2959 shows no significant bias between pathways.

Functional selectivity Signaling bias GHS-R1a pharmacology GPCR

In Vivo Efficacy in Blocking Psychotomimetic-Induced Sensorimotor Gating Deficits

In a rat model of phencyclidine (PCP)-induced deficits in prepulse inhibition (PPI), a measure of sensorimotor gating relevant to schizophrenia, pretreatment with JMV 2959 at a dose of 2 mg/kg (i.p.) completely blocked the disruptive effect of PCP (2 mg/kg) on PPI [1]. In contrast, the highest tested dose of ghrelin (0.33 mg/kg) did not potentiate or alter the PPI response to a sub-threshold dose of PCP (0.75 mg/kg) [1]. Additionally, JMV 2959 alone dose-dependently decreased acoustic startle response and increased PPI at doses of 1, 3, and 6 mg/kg [1].

Prepulse inhibition Phencyclidine Schizophrenia models Sensorimotor gating

Suppression of Cue-Reinforced Drug-Seeking Behavior: Cocaine and Oxycodone Models

In male Sprague-Dawley rats trained to self-administer cocaine or oxycodone, systemic administration of JMV 2959 (3 mg/kg i.p.) significantly suppressed cue-reinforced drug-seeking behavior during reinstatement tests, without affecting ongoing drug self-administration [1]. The magnitude of suppression was similar for both cocaine and oxycodone cues, indicating a generalizable effect across drug classes. Importantly, this effect was observed at a dose that did not alter general locomotor activity or food intake, confirming behavioral specificity [1].

Addiction neuroscience Drug-seeking Cocaine Oxycodone GHS-R1a antagonist

Optimized Application Scenarios for JMV 2959 Hydrochloride Based on Differentiated Evidence


Behavioral Neuroscience of Schizophrenia: Probing Glutamatergic-Ghrelinergic Interactions

In rodent models of psychosis using NMDA receptor antagonists (e.g., PCP, MK-801), JMV 2959 is the antagonist of choice to interrogate the contribution of endogenous ghrelin/GHS-R1a signaling to sensorimotor gating deficits. At a dose of 2 mg/kg i.p., JMV 2959 completely reverses PCP-induced PPI disruption [1], an effect not observed with ghrelin administration. This makes JMV 2959 indispensable for studies investigating the ghrelin receptor as a novel target for cognitive deficits in schizophrenia.

Addiction Research: Dissecting Cue-Induced Craving vs. Drug Reinforcement

For researchers aiming to isolate the neural circuits governing drug-seeking behavior (relapse vulnerability) from those controlling drug self-administration, JMV 2959 provides a unique pharmacological tool. At 3 mg/kg i.p., it suppresses cue-reinforced seeking for both psychostimulants (cocaine) and opioids (oxycodone) without impacting ongoing self-administration [1]. This selectivity enables precise investigation of GHS-R1a's role in incentive motivation and craving mechanisms.

GPCR Pharmacology and Drug Discovery: Benchmarking Unbiased Antagonism

In the context of GHS-R1a-targeted drug discovery, JMV 2959 serves as a reference standard for a full, unbiased antagonist [1]. When screening novel GHS-R1a ligands, JMV 2959 should be included as a control to benchmark functional selectivity and signaling bias. Its well-defined binding affinity (IC50 = 32 nM, Kd = 19 nM) [2] also makes it suitable for validating assay sensitivity in high-throughput screening campaigns.

Neuroendocrinology: Differentiating Ghrelin-Dependent vs. -Independent Feeding Circuits

Although JMV 2959 does not directly stimulate GH release, its high potency and CNS penetration after peripheral administration [1][2] make it a superior alternative to [D-Lys3]-GHRP-6 for studies requiring reliable blockade of central GHS-R1a. It is particularly valuable in experiments where high-concentration peptide antagonists may introduce off-target effects at melanocortin receptors (a known limitation of [D-Lys3]-GHRP-6) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV 2959 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.